3-Chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a fused pyridine and pyrrole ring structure. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and its utility as a building block for synthesizing various pharmacologically active molecules. The chemical structure allows for diverse modifications, making it a versatile candidate in drug development and research applications .
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its unique properties make it suitable for studies in pharmacology and organic synthesis.
3-Chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine belongs to the class of pyrrolopyridines, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The presence of chlorine and methoxy groups contributes to its reactivity and interaction with biological targets .
The synthesis of 3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 3-chloro-5-methoxypyridine with a suitable amine under acidic conditions, leading to the formation of the pyrrolo[3,2-b]pyridine ring system. This process may require specific catalysts or reagents to facilitate the cyclization effectively.
The molecular formula of 3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine is O. The compound features a chlorine atom at the 3-position and a methoxy group at the 5-position of the pyrrolo ring.
3-Chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine can undergo several types of chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Amines, thiols | Basic medium (e.g., potassium carbonate) |
The mechanism of action for 3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets within biological systems. The compound may inhibit certain enzymes or receptors that play critical roles in disease pathways. For instance, it has been shown to modulate enzyme activity, potentially leading to reduced cell proliferation in cancer cells or inhibition of microbial growth. This interaction is facilitated by the compound's structural features, which allow it to bind effectively to active sites on target proteins .
Relevant data from studies indicate that modifications to its structure can significantly influence its biological activity and stability .
3-Chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine has several applications across different fields:
Pyrrolopyridines represent a privileged class of nitrogen-containing bicyclic heterocycles in drug discovery, characterized by fused pyrrole and pyridine rings. These scaffolds exhibit diverse bioactivity profiles due to their:
The specific isomer 1H-pyrrolo[3,2-b]pyridine features a bridgehead nitrogen atom at position 1 (pyrrole-type) and exhibits planar geometry ideal for kinase binding pockets. Chloro and methoxy substituents at positions 3 and 5 impart distinct electronic and steric properties, positioning 3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine as a versatile synthetic intermediate for targeted drug discovery [5] [9].
The pyrrolo[3,2-b]pyridine core permits regioselective functionalization at multiple positions, creating structurally diverse chemotypes with tailored properties:
Table 1: Key Positions for Structural Modification of Pyrrolo[3,2-b]pyridine
Position | Reactivity Profile | Role in 3-Chloro-5-methoxy Derivative |
---|---|---|
N-1 | Deprotonation, alkylation | H-bond donor capacity |
C-3 | Electrophilic substitution | Chloro substituent (SNAr/Cross-coupling site) |
C-5 | Nucleophilic substitution | Methoxy group (H-bond acceptor) |
C-6 | Cross-coupling (Suzuki, Buchwald) | Unsubstituted (modification hotspot) |
Electronic Effects: The chloro group at C-3 withdraws electrons (+I effect), enhancing the ring's electrophilicity. Concurrently, the C-5 methoxy group donates electrons (+M effect), creating polarized π-systems ideal for targeted interactions [5] [6].
Stereoelectronic Properties:
Synthetic Versatility: The C-3 chloro group undergoes palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the C-5 methoxy can be demethylated to reveal a phenolic OH for further derivatization. The C-6 position serves as an electrophilic functionalization site [8] [9].
Pyrrolopyridine scaffolds emerged as bioisosteres of purines and 7-azaindoles, addressing pharmacological limitations of simpler heterocycles:
Table 2: Evolution of Pyrrolopyridine Medicinal Chemistry
Era | Key Developments | Impact on Scaffold Design |
---|---|---|
1980-2000 | Natural product-inspired synthesis (e.g., pyrrolomycins) | Validation of antibacterial potential |
2000-2010 | Kinase inhibitor boom (JAK, CSF1R targets) | Rational design of ATP-competitive inhibitors |
2010-Present | Hybridization strategies (e.g., pyrrolopyridine-pyrimidines) | Enhanced selectivity/potency profiles |
Early Exploration (Pre-2000s): Initial interest stemmed from naturally occurring pyrrolopyridine antibiotics like pyrrolomycins (chlorinated derivatives). Isolation of 4-azaindole scaffolds demonstrated the significance of nitrogen atom positioning for bioactivity [4] [10].
Kinase Inhibitor Revolution (2000s): Pyrrolo[3,2-b]pyridines gained prominence as kinase inhibitor cores following FDA approval of pyrrolopyrimidine-based drugs (e.g., Tofacitinib, Ruxolitinib). Computational studies revealed that pyrrolo[3,2-b]pyridine's dipole moment (∼1.58 D) enhanced ATP-binding pocket interactions compared to indole scaffolds [4].
Modern Hybridization Approaches (2010s-Present): Strategic incorporation of pyrrolo[3,2-b]pyridine into multitarget inhibitors:
Pexidartinib fragment + Pyrrolopyrimidine → CSF1R inhibitor hybrids [2]
Recent studies demonstrate C-6 arylation of 3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine via Suzuki coupling yields nanomolar-potency kinase inhibitors. Molecular docking confirms the chloro-methoxy substituted scaffold occupies hydrophobic regions of CSF1R while forming critical H-bonds with hinge residues [2] [4].
Comprehensive Compound Listing
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8